

An In-depth Technical Guide to **cis-1,2-Cyclohexanedicarboxylic Acid**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-1,2-Cyclohexanedicarboxylic acid**

Cat. No.: **B1198281**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Cyclohexanedicarboxylic acid, with the IUPAC name **cis-cyclohexane-1,2-dicarboxylic acid**, is a dicarboxylic acid featuring a cyclohexane ring with two carboxylic acid groups attached to adjacent carbon atoms in a **cis** configuration.^{[1][2]} This specific stereochemistry confers unique properties to the molecule, making it a valuable building block in various fields, including organic synthesis, polymer chemistry, and drug development. Its rigid cyclic structure and the presence of two carboxyl groups allow for diverse chemical transformations and the formation of complex molecular architectures.

This technical guide provides a comprehensive overview of **cis-1,2-cyclohexanedicarboxylic acid**, including its chemical and physical properties, detailed synthesis protocols, and its applications, with a particular focus on its relevance to the pharmaceutical industry.

Chemical and Physical Properties

cis-1,2-Cyclohexanedicarboxylic acid is a white crystalline powder.^[3] Its key properties are summarized in the table below, providing essential data for laboratory and industrial applications.

Property	Value	Reference
IUPAC Name	cis-cyclohexane-1,2-dicarboxylic acid	[3]
Stereoisomer IUPAC Name	cis-(1R,2S)-cyclohexane-1,2-dicarboxylic acid	[3]
CAS Registry Number	610-09-3	[2]
Molecular Formula	C ₈ H ₁₂ O ₄	[2][3]
Molecular Weight	172.18 g/mol	[3]
Appearance	White crystalline powder	[3]
InChI	InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6+	[2][3]
InChIKey	QSAWQNUELGIYBC-OLQVQODUSA-N	[2][3]
SMILES	C1CC--INVALID-LINK--C(=O)O">C@@@HC(=O)O	[3]

Synthesis of cis-1,2-Cyclohexanedicarboxylic Acid

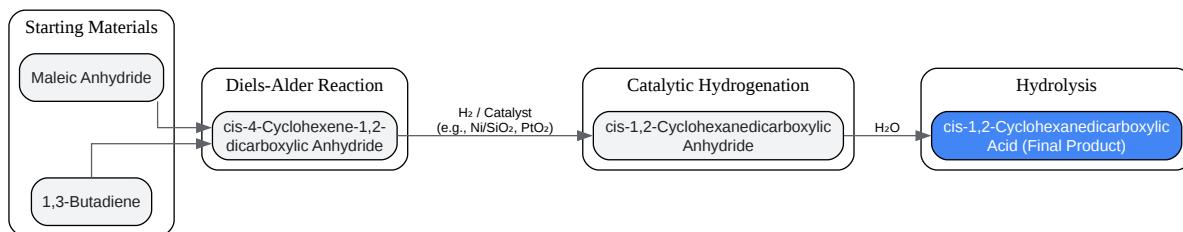
The primary synthetic route to **cis-1,2-cyclohexanedicarboxylic acid** involves the hydrogenation of its corresponding anhydride, **cis-4-cyclohexene-1,2-dicarboxylic anhydride**.

Experimental Protocol: Hydrogenation of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

This method is widely employed for the production of **cis-cyclohexane-1,2-dicarboxylic anhydride**, which can then be hydrolyzed to the diacid.

Materials:

- cis-4-Cyclohexene-1,2-dicarboxylic anhydride


- Hydrogenation catalyst (e.g., nickel on silica, platinum oxide)[1][4]
- Solvent (optional, e.g., glacial acetic acid, ethyl acetate)[4]
- Low-pressure catalytic hydrogenation apparatus[5]
- Absolute ethanol[5]

Procedure:

- Catalyst Preparation (if using Platinum Oxide): In a suitable reaction vessel within a low-pressure hydrogenation apparatus, place 0.5 g of Adams platinum oxide catalyst and 20 ml of absolute ethanol.[5]
- Evacuate the system and fill it with hydrogen gas. Repeat this process twice.[5]
- Admit hydrogen to a pressure of 1-2 atmospheres and shake the mixture for 20-30 minutes to reduce the platinum oxide.[5]
- Hydrogenation Reaction:
 - Method A (with solvent): Dissolve or suspend cis-4-cyclohexene-1,2-dicarboxylic anhydride in an inert solvent like glacial acetic acid or ethyl acetate in the presence of a hydrogenation catalyst such as platinum oxide or Raney nickel.[4]
 - Method B (molten, without solvent): Heat cis-4-cyclohexene-1,2-dicarboxylic anhydride to a molten state at a temperature not exceeding 150°C in the presence of a hydrogenation catalyst.[4] This method can yield a product with a higher melting point.
- Introduce hydrogen gas into the reaction vessel and maintain a pressure of 25-30 lb.[5]
- Agitate the reaction mixture until the theoretical amount of hydrogen has been absorbed.
- Work-up:
 - Cool the reaction mixture and filter to remove the catalyst.
 - If a solvent was used, remove it under reduced pressure.

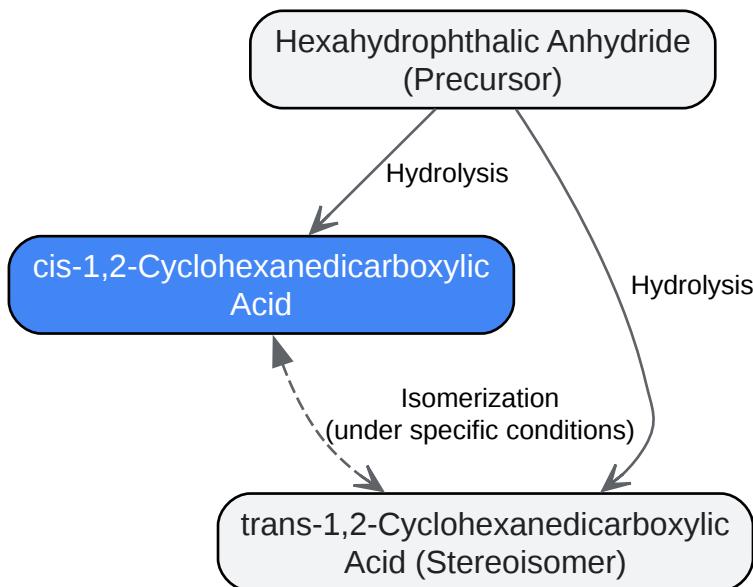
- The resulting **cis**-1,2-cyclohexanedicarboxylic anhydride can be purified by distillation or crystallization.
- Hydrolysis to the Diacid: The anhydride readily reacts with water to form **cis-1,2-cyclohexanedicarboxylic acid**.^[1]

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **cis-1,2-Cyclohexanedicarboxylic acid**.

Applications in Research and Drug Development


cis-1,2-Cyclohexanedicarboxylic acid serves as a versatile intermediate in various chemical applications.

- **Organic Synthesis:** It is a fundamental building block for the synthesis of more complex organic molecules.^[1] Its two carboxylic acid groups can undergo reactions such as esterification and amidation.^{[1][6]}
- **Plasticizers and Resins:** The compound and its anhydride are used in the production of plasticizers to enhance the flexibility of plastics and in the manufacturing of synthetic resins, such as glyptal-type resins.^{[1][4]}

- Coordination Chemistry: The rigid cyclic structure and the two carboxyl groups enable it to act as a ligand in the construction of coordination polymers with potential applications in catalysis and materials science.[1]
- Drug Development: Chiral isomers of 1,2-cyclohexanedicarboxylic acid are crucial intermediates in the synthesis of pharmaceuticals. For example, (1R,2R)-1,2-cyclohexanedicarboxylic acid is a key intermediate in the synthesis of the antipsychotic drug Lurasidone.[6] The cis isomer and its derivatives are also investigated for their biological activities. The formation of 2-Sarcosinamide-cis-1,2-cyclohexanedicarboxylamide is noted as a major metabolite of the ACE inhibitor Idrapril Calcium.[1]

Logical Relationship of Isomers and Precursors

The relationship between **cis-1,2-cyclohexanedicarboxylic acid**, its trans isomer, and its direct precursor is important for understanding its chemistry and applications.

[Click to download full resolution via product page](#)

Caption: Relationship between cis/trans isomers and their anhydride precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy cis-1,2-Cyclohexanedicarboxylic acid (EVT-305729) | 610-09-3 [evitachem.com]
- 2. 1,2-Cyclohexanedicarboxylic acid, cis- [webbook.nist.gov]
- 3. cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to cis-1,2-Cyclohexanedicarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198281#iupac-name-for-cis-1-2-cyclohexanedicarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

